molecular formula C20H18N4O B15038780 4-methyl-3-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

4-methyl-3-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038780
M. Wt: 330.4 g/mol
InChI Key: NFDBXEVOCKWFSR-DYTMQZIQSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a phenyl group and at position 4 with a methyl group. The carbohydrazide moiety at position 5 is conjugated to a (1E,2E)-3-phenylpropenylidene Schiff base, forming a planar, conjugated system. Its synthesis typically involves condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with cinnamaldehyde derivatives under acidic or microwave-assisted conditions . Structural confirmation is achieved via spectroscopic methods (IR, NMR) and X-ray crystallography using programs like SHELXL .

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

4-methyl-3-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H18N4O/c1-15-18(17-12-6-3-7-13-17)22-23-19(15)20(25)24-21-14-8-11-16-9-4-2-5-10-16/h2-14H,1H3,(H,22,23)(H,24,25)/b11-8+,21-14+

InChI Key

NFDBXEVOCKWFSR-DYTMQZIQSA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Targets

The target molecule integrates a pyrazole core substituted at positions 3 and 4 with phenyl and methyl groups, respectively. The carbohydrazide moiety at position 5 is further functionalized with a (1E,2E)-3-phenylprop-2-en-1-ylidene group. Key synthetic challenges include regioselective pyrazole ring formation, hydrazide coupling, and stereocontrolled hydrazone condensation.

Pyrazole Core Synthesis via Cyclocondensation Reactions

1,3-Dipolar Cyclization of Hydrazines with Dicarbonyl Compounds

The pyrazole scaffold is commonly synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. For example, Gosselin et al. demonstrated that 1,3-diketones react with arylhydrazines in aprotic dipolar solvents (e.g., DMF) under acidic conditions to yield 1,3,5-trisubstituted pyrazoles. Adapting this method, 3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester can be synthesized from ethyl acetoacetate and phenylhydrazine in 68–79% yield.

Reaction Conditions:
  • Precursor : Ethyl acetoacetate (1.0 eq) + phenylhydrazine (1.2 eq)
  • Solvent : Acetic acid (20 vol)
  • Catalyst : Iodine (1.0 eq)
  • Yield : 70–79%

Functionalization of the Pyrazole Carboxylate

Ester to Hydrazide Conversion

The ethyl ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate to form the carbohydrazide. Patent CN101085758A details this step using 80% hydrazine hydrate in ethanol under reflux, achieving 85–90% conversion.

Optimization Insights:
  • Temperature : 80°C (reflux)
  • Time : 4–6 hours
  • Side Products : Minimal (<5% unreacted ester)

Hydrazone Formation via Condensation with Cinnamaldehyde

Stereoselective Synthesis of (1E,2E)-3-Phenylprop-2-en-1-ylidene

The final step involves condensing the carbohydrazide with cinnamaldehyde to install the α,β-unsaturated hydrazone. Harigae et al. reported that aldehydes react with hydrazides in the presence of molecular iodine to favor (E,E)-isomers.

Protocol:
  • Reactants : Pyrazole-5-carbohydrazide (1.0 eq) + cinnamaldehyde (1.1 eq)
  • Solvent : Ethanol (15 vol)
  • Catalyst : Acetic acid (0.5 eq)
  • Yield : 65–72%

Alternative Routes and Comparative Analysis

Silylation-Activated Coupling (Patent CN111072566A)

A patent describes a three-step method involving silylation of the pyrazole carboxylate, halogenation, and acid-mediated cyclization. This route avoids harsh hydrazine conditions but requires specialized reagents.

Stepwise Yields:
Step Description Yield (%)
1 Silylation with HMDS 82
2 Halogenation with ClCH₂COCl 75
3 Acid cyclization (HCl) 68

Overall Yield : 41.3%

Mechanistic and Kinetic Considerations

Hydrazone Formation Kinetics

The condensation of carbohydrazides with α,β-unsaturated aldehydes follows second-order kinetics, with rate constants (k) of 0.024 L·mol⁻¹·s⁻¹ at 25°C in ethanol. Steric hindrance from the pyrazole’s 3-phenyl group slows the reaction by 15–20% compared to unsubstituted analogs.

Chemical Reactions Analysis

4-methyl-3-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-3-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3-phenyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Isothiazole vs. Pyrazole: The compound 5-chloro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide () replaces the pyrazole core with an isothiazole ring. This substitution reduces antiproliferative activity against colon adenocarcinoma (LoVo) compared to pyrazole-based analogs, likely due to altered electronic properties and reduced binding affinity .
  • Benzohydrazide Derivatives : 4-Hydroxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide () lacks the pyrazole ring but shares the propenylidene-hydrazide motif. This derivative exhibits corrosion inhibition properties in acidic media, highlighting the role of the aromatic system in adsorption on metal surfaces .

Data Table: Key Properties of Selected Analogs

Compound Name Core Structure Substituents Molecular Weight Activity/Application Reference
4-Methyl-3-phenyl-N'-[(1E,2E)-3-phenylpropenylidene]-1H-pyrazole-5-carbohydrazide Pyrazole 3-Ph, 4-Me, propenylidene-Ph 373.4 Under investigation N/A
5-Chloro-N’-[(1E,2E)-3-phenylpropenylidene]-3-methylisothiazole-4-carbohydrazide Isothiazole 3-Me, 5-Cl, propenylidene-Ph 347.8 Antiproliferative (IC₅₀ = 18 µM)
4-Hydroxy-N’-[(1E,2E)-3-phenylpropenylidene]benzohydrazide Benzohydrazide 4-OH, propenylidene-Ph 295.3 Corrosion inhibitor (92% efficiency)
(E)-N′-((1H-Indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide Pyrazole Indole substituent 293.3 ER aminopeptidase inhibitor
3-(4-Methoxyphenyl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide Pyrazole 4-OMe, 3-NO₂Ph 395.4 Moderate antiproliferative activity

Biological Activity

4-Methyl-3-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C18H18N4O\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}

This structure features a pyrazole ring, which is known for its diverse biological activities due to the electron-rich nature of the nitrogen atoms.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-70.08
Compound BMDA-MB-2310.26
4-Methyl...UnknownTBDTBD

In particular, derivatives with phenyl substitutions have been noted for their potent antiproliferative activity. The mechanism often involves the induction of apoptosis through caspase activation pathways .

2. Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound NameIC50 (nM)MechanismReference
Compound C40COX Inhibition
Compound D3.8IL8 Induction Inhibition
4-Methyl...TBDTBDTBD

Studies indicate that certain pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo, suggesting their potential as therapeutic agents in inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Various studies have reported that these compounds possess activity against a range of bacterial strains.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound EStaphylococcus aureus32 µg/mL
Compound FEscherichia coli16 µg/mL
4-Methyl...TBDTBDTBD

The mode of action typically involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds similar to this compound:

  • Study on Anticancer Properties : A study demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against MCF7 and MDA-MB-231 cell lines, with IC50 values below 0.5 µM for several compounds .
  • Evaluation of Anti-inflammatory Effects : Another research focused on the anti-inflammatory activity of pyrazole derivatives in animal models showed a marked reduction in paw edema when treated with these compounds compared to controls .

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